molecular formula C8H3Cl2FN2 B3243402 4,8-Dichloro-6-fluoroquinazoline CAS No. 1566729-83-6

4,8-Dichloro-6-fluoroquinazoline

Cat. No.: B3243402
CAS No.: 1566729-83-6
M. Wt: 217.02 g/mol
InChI Key: DMTPQQJHSOOXJY-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-fluoroquinazoline (CAS 1566729-83-6) is a fluorinated heterocyclic building block of high importance in medicinal chemistry and pharmaceutical research. This compound features a quinazoline core strategically substituted with chlorine atoms at the 4 and 8 positions and a fluorine at the 6 position, making it a versatile intermediate for further functionalization . Its primary research value lies in its role as a key precursor in the synthesis of various biologically active molecules, particularly in the development of anticancer agents . Researchers utilize this compound to create inhibitors that target specific enzymes, such as kinases, which are involved in critical cellular processes like tumor growth and proliferation . The structure-activity relationship (SAR) of quinazoline derivatives is well-established, and the reactive chloro and fluoro substituents allow for efficient sequential nucleophilic substitutions, enabling the rapid generation of diverse compound libraries for biological screening. This reagent is strictly for research applications in laboratory settings. For Research Use Only. Not for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dichloro-6-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2FN2/c9-6-2-4(11)1-5-7(6)12-3-13-8(5)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTPQQJHSOOXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,8 Dichloro 6 Fluoroquinazoline and Its Precursors

Strategic Considerations for Regioselective Halogenation and Fluorination

The regioselective introduction of halogen atoms onto the quinazoline (B50416) scaffold is a significant synthetic challenge. The inherent electronic properties of the quinazoline ring direct electrophilic substitution primarily to the 6- and 8-positions. nih.gov However, achieving specific substitution patterns, especially in the presence of multiple directing groups, requires carefully designed strategies.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the ortho-selective halogenation of quinazolinone scaffolds. rsc.orgnih.gov This method employs N-halosuccinimides (NCS for chlorination, NBS for bromination) as the halogen source. The reaction proceeds with high chemo- and regioselectivity, directed by the amide group within the quinazolinone structure, to functionalize the C-8 position. rsc.org Another approach involves metal-free, remote C-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid, which has shown exceptional regioselectivity for the C-5 position. rsc.org These modern methods provide a high degree of control that is often unattainable with traditional electrophilic substitution reactions.

The synthesis of a complex molecule like 4,8-dichloro-6-fluoroquinazoline logically begins with the preparation of a strategically substituted precursor. A common approach involves starting with a substituted aniline (B41778) or anthranilic acid derivative where the fluorine atom is already in place. For instance, a plausible precursor would be a 2-amino-3,5-dichlorobenzoic acid derivative that incorporates a fluorine atom at the appropriate position.

The synthesis of 4,7-dichloro-6-nitroquinazoline, a structurally related compound, starts from 2-amino-4-chlorobenzoic acid. researchgate.netresearchgate.net This precursor undergoes condensation with formamide (B127407) to yield 7-chloroquinazolin-4(3H)-one, which is then nitrated and chlorinated. researchgate.netresearchgate.net Adapting this for the target molecule would involve starting with a precursor like 2-amino-3-chloro-5-fluorobenzoic acid. The differentiated reactivity of the positions on the benzene (B151609) ring of the precursor is key. The amino and carboxylic acid groups will direct the cyclization to form the quinazoline core, while the existing halogen substituents dictate the final substitution pattern.

The fluorine atom can be incorporated into the quinazoline ring system through two primary strategies: building the ring from a fluorine-containing starting material (cyclocondensation) or adding fluorine to a pre-existing quinazoline core (targeted substitution).

Cyclocondensation: This is often the more straightforward approach. The synthesis would begin with a fluorinated aniline or anthranilic acid derivative. For example, the cyclization of a fluorinated 2-aminobenzonitrile (B23959) with CO2 in water provides an efficient, catalyst-free route to fluorinated quinazoline-2,4(1H,3H)-diones. rsc.org Similarly, reacting a fluorinated anthranilic acid with amides or a fluorinated 2-aminobenzylamine with aldehydes can build the quinazoline core with the fluorine atom precisely positioned. tandfonline.comorganic-chemistry.org

Targeted Substitution: Direct C-H fluorination of azaarenes like quinolines and quinazolines is a more recent development. acs.org These reactions often use electrophilic fluorinating agents such as Selectfluor® nih.govjove.com and can be mediated by photocatalysis or transition-metal catalysts. For instance, an electron-transfer-enabled process can achieve selective C-H fluorination of quinolines, favoring the C4 position. acs.org While challenging, this method avoids the often lengthy synthesis of fluorinated precursors.

Classical and Conventional Cyclization Approaches to the Quinazoline Core

Traditional methods for constructing the quinazoline skeleton have been well-established for decades and remain widely used due to their reliability and the availability of starting materials.

The most common classical syntheses of quinazolines, particularly quinazolin-4-ones, begin with anthranilic acid and its derivatives. nih.govtandfonline.com The Niementowski quinazolinone synthesis involves the condensation of anthranilic acid with amides at high temperatures. tandfonline.com A widely used multi-step pathway involves:

Condensation: Reacting a substituted 2-amino-benzoic acid (an anthranilic acid derivative) with formamide, which serves as the source for C2 and N3 of the quinazoline ring, to form a quinazolin-4(3H)-one intermediate. researchgate.netresearchgate.net

Chlorination: The hydroxyl group at the C4 position of the quinazolinone is then converted to a chlorine atom. This is typically achieved by treatment with a strong chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF). researchgate.netresearchgate.net

For this compound, a plausible classical route would start with 2-amino-3-chloro-5-fluorobenzoic acid. This precursor would first be cyclized to form 8-chloro-6-fluoroquinazolin-4(3H)-one. Subsequent treatment with a chlorinating agent like SOCl2 would then convert the 4-hydroxyl group into a chloride, yielding the final product. The regioselectivity of the final chlorination at C4 is highly reliable due to the reactivity of the lactam functionality in the quinazolinone intermediate. mdpi.com

Table 1: Example of a Classical Multi-Step Synthesis for a Dichloro-Substituted Quinazoline This table illustrates the synthesis of 4,7-dichloro-6-nitroquinazoline, a process analogous to what would be required for this compound.

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
1. Condensation2-amino-4-chlorobenzoic acidHCO-NH₂ (Formamide), 160 °C7-chloro-6-nitroquinazolin-4(3H)-one82.3% researchgate.net
2. Nitration7-chloroquinazolin-4(3H)-oneHNO₃/H₂SO₄7-chloro-6-nitroquinazolin-4(3H)-one84.7% researchgate.net
3. Chlorination7-chloro-6-nitroquinazolin-4(3H)-oneSOCl₂/DMF, 100 °C4,7-dichloro-6-nitroquinazoline91.3% researchgate.netresearchgate.net

Optimizing reaction conditions is crucial for maximizing yield and ensuring the desired regioselectivity in quinazoline synthesis. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.

In classical cyclizations, temperature control is critical; the Niementowski reaction, for example, often requires high temperatures to drive the condensation and cyclization. tandfonline.com In the chlorination step, the choice of reagent (SOCl₂ vs. POCl₃) and the use of a catalyst like DMF can significantly impact reaction time and yield. researchgate.netresearchgate.net

For modern catalytic reactions, such as the palladium-catalyzed C-H halogenation, optimization involves screening various ligands, additives, and solvents. In one study, the combination of Pd(OAc)₂ as the catalyst, p-TsOH·H₂O as an additive, and dichloroethane (DCE) as the solvent at 100 °C was found to be optimal for the ortho-halogenation of quinazolinones. rsc.org The regioselectivity of nucleophilic aromatic substitution on dihaloquinazolines can be controlled by temperature; lower temperatures often favor substitution at the more reactive C4 position, while higher temperatures may be required to substitute the C2 position. mdpi.com

Table 2: Optimization of Conditions for Quinazoline Synthesis

Reaction TypeCatalyst/ReagentSolventTemperature (°C)Key OutcomeReference
C-H HalogenationPd(OAc)₂ / N-halosuccinimideDCE100High regioselectivity for ortho-position rsc.org
CyclizationNone (Catalyst-free)Water80 (under CO₂ pressure)Green synthesis of quinazoline-2,4-diones rsc.org
Dehydrogenative CouplingRu₃(CO)₁₂/XantphosToluene130Efficient synthesis of 2-arylquinazolines organic-chemistry.org
ChlorinationSOCl₂ / DMF (catalytic)None (reflux)100High yield conversion of -OH to -Cl at C4 researchgate.netresearchgate.net

Modern and Green Synthetic Strategies

Recent advances in synthetic chemistry have focused on developing more sustainable and efficient methods for quinazoline synthesis. These "green" strategies aim to reduce waste, avoid harsh reagents, and improve atom economy. tandfonline.com

Microwave-assisted synthesis has been successfully applied to produce quinazolinone derivatives. tandfonline.comdoaj.orgresearchgate.net Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating. For example, 3-substituted-quinazolin-4(3H)-ones can be synthesized in a one-pot reaction of anthranilic acid, amines, and an orthoester in a microwave reactor. tandfonline.comdoaj.org

The use of deep eutectic solvents (DES) represents another green approach. tandfonline.comdoaj.org DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They can act as both solvent and catalyst, are often biodegradable, and can be recycled. Choline (B1196258) chloride:urea is a common DES used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.comdoaj.org

Other modern methods include:

Catalyst-free reactions in water: The synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles proceeds efficiently in water without any catalyst, offering a simple and environmentally friendly route. rsc.org

Transition-metal catalyzed dehydrogenative coupling: Catalysts based on iridium, cobalt, nickel, and ruthenium enable the construction of the quinazoline ring through C-H activation and dehydrogenative coupling reactions, which offer high atom economy. organic-chemistry.orgmdpi.com For example, a ruthenium catalyst can facilitate the tandem cyclization of 2-nitrobenzonitriles and alcohols under air to form quinazolin-4(3H)-ones. rsc.org

Photoredox catalysis: Visible-light-mediated oxidative coupling using an organocatalyst allows for the rapid, metal-free synthesis of multisubstituted quinazolines from readily available amidines. organic-chemistry.org

These modern strategies provide powerful and sustainable alternatives to classical methods for the synthesis of complex quinazoline derivatives. tandfonline.comorganic-chemistry.orgmdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.govnih.govmdpi.com The rapid, uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently, making it particularly suitable for the synthesis of heterocyclic systems like quinazolines. frontiersin.org

While specific microwave-assisted synthesis of this compound is not extensively documented, the general applicability of this method to quinazoline synthesis is well-established. For instance, a catalyst- and solvent-free synthesis of various quinazoline derivatives has been achieved by reacting 2-aminobenzophenones with aldehydes and ammonium (B1175870) acetate (B1210297) under microwave irradiation, affording the desired products in high yields (70–91%) within minutes. nih.gov Another example involves the microwave-assisted Niementowski condensation of anthranilic acids with formamide to rapidly construct the quinazolin-4-one ring system. frontiersin.org

The synthesis of precursors to this compound can also be significantly enhanced using microwave irradiation. For example, the formation of substituted benzamides, key intermediates in many quinazoline syntheses, can be accelerated. organic-chemistry.org The use of sustainable solvents, such as the bio-sourced solvent pinane, has been explored in the microwave-assisted synthesis of quinazolinone precursors, demonstrating the potential for greener synthetic protocols. rsc.org

Table 1: Examples of Microwave-Assisted Quinazoline Synthesis

Starting MaterialsReagents/CatalystConditionsProductYield (%)Reference
2-Aminobenzophenone, BenzaldehydeNH4OAcMW, Solvent-free2,4-Disubstituted quinazoline70-91 nih.gov
2-(Aminoaryl)alkanone O-phenyl oxime, AldehydeemimPF6, ZnCl2MW, TolueneSubstituted quinazolines71-91 researchgate.netnih.gov
Substituted benzamide, Succinic anhydridePinaneMW, 180°CQuinazolinone derivative84 rsc.org
Anthranilic acid, Lactim ethers-MW, Solvent-freePyrazino[2,1-b]quinazoline-3,6-diones- nih.gov

Catalyst-Free and Solvent-Free Reaction Systems

The development of catalyst-free and solvent-free reaction systems is a primary goal of green chemistry, aiming to reduce waste and the use of hazardous materials. Several innovative approaches have been applied to the synthesis of quinazolines under these conditions.

One notable method involves the use of a low-melting mixture of maltose, dimethylurea (DMU), and NH4Cl as a biodegradable and effective reaction medium for the catalyst-free, one-pot, three-component synthesis of quinazolines from 2-aminoaryl ketones, aldehydes, and ammonium acetate. rsc.org This approach takes advantage of the melt's ability to dissolve the reactants and facilitate the reaction without the need for a traditional solvent or an external catalyst.

Ultrasonic irradiation has also been employed to promote the synthesis of quinazoline derivatives in the absence of both a catalyst and a solvent. acs.org This method provides a mechanical energy source that can induce chemical reactions, often leading to shorter reaction times and high yields.

Furthermore, visible light has been utilized to mediate the oxidative cyclization of amidines to form multisubstituted quinazolines without the need for a metal catalyst. mdpi.com This approach leverages the energy of light to drive the reaction, offering a sustainable and environmentally friendly alternative. The synthesis of quinazolinimines and quinazolinamines from 2-fluorobenzonitriles has also been achieved under catalyst-free conditions using a strong base like potassium tert-butoxide. rsc.org

Table 2: Catalyst-Free and Solvent-Free Synthesis of Quinazoline Derivatives

Starting MaterialsReaction Medium/ConditionsProductYield (%)Reference
2-Aminoaryl ketone, Aldehyde, Ammonium acetateMaltose-DMU-NH4Cl meltQuinazoline derivativeHigh rsc.org
Anthranilic acid, Acetic anhydride, Primary aminesUltrasonic irradiation3-Substituted 2-methylquinazolin-4(3H)-onesHigh acs.org
N,N'-Disubstituted amidinesVisible light, Photoredox organocatalystMultisubstituted quinazolineGood mdpi.com
2-Fluorobenzonitriles, 2-Aminopyridines/AmidinesKOtBuQuinazolinimine/QuinazolinamineModerate to good rsc.org

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained significant attention as "green" alternatives to volatile organic compounds in chemical synthesis. rsc.orgmdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive media for a variety of organic transformations, including the synthesis of quinazolines. mdpi.commdpi.com

DESs, which are mixtures of hydrogen bond donors and acceptors, have been successfully employed in the synthesis of quinazolinones and dihydroquinazolinones. rsc.org For example, a recyclable deep eutectic solvent composed of L-(+)-tartaric acid and choline chloride has been used for the efficient, sonochemically-assisted synthesis of bis-quinazolinones, accommodating a variety of halogenated substrates that are valuable for further functionalization. nih.govroyalsocietypublishing.org The acidic nature of some DESs can also catalyze the reaction, eliminating the need for an external catalyst. nih.gov

Ionic liquids have been shown to act as both the solvent and catalyst in quinazoline synthesis. rsc.org For instance, basic imidazolium-based ionic liquids can act as surfactants and catalysts in the aqueous synthesis of quinazolinones. rsc.org The role of the ionic liquid anion's basicity has been systematically studied in the synthesis of quinazoline-2,4(1H,3H)-dione from 2-aminobenzonitrile and CO2, revealing a direct correlation between the anion's pKa and the reaction rate. nih.gov

Table 3: Quinazoline Synthesis in Ionic Liquids and Deep Eutectic Solvents

Starting MaterialsSolvent/Catalyst SystemProductKey FeaturesReference
Isatoic anhydride, Aldehyde, AmineL-(+)-Tartaric acid-choline chloride (DES)Bis-quinazolinoneRecyclable, good to excellent yields nih.govroyalsocietypublishing.org
2-Aminobenzamides, Triethyl orthoformate[BMIm]BF4, IodineQuinazolinone derivativeMild conditions, good yields tandfonline.com
2-Aminobenzonitrile, CO2Basic Ionic LiquidQuinazoline-2,4(1H,3H)-dioneIL acts as solvent and catalyst mdpi.comnih.gov
2-Aminobenzonitrile, Cyclohexanone1-Propyl-3-alkylimidazole hydroxide (B78521) (IL)Quinazolinone derivativeIL as surfactant and catalyst in water rsc.org

Flow Chemistry and Electrochemical Methods for Enhanced Efficiency

Flow chemistry and electrochemical methods represent two powerful strategies for enhancing the efficiency, safety, and scalability of chemical synthesis.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle hazardous intermediates. While the application of flow chemistry to the synthesis of this compound itself is not specifically reported, its use in the synthesis of related heterocyclic cores is growing. For example, a continuous flow process has been developed for the synthesis of quinoline (B57606) compounds, a structurally related heterocycle. rsc.org The application of continuous flow techniques has also been shown to lead to faster reaction times and higher yields in the synthesis of acylated and alkylated quinazoline derivatives from the reaction of epoxides with 2-aminobenzamide. researchgate.net

Electrochemical synthesis, which utilizes electricity to drive chemical reactions, provides a green and efficient alternative to conventional methods that often rely on stoichiometric oxidants or metal catalysts. nih.govacs.org The electrosynthesis of quinazolines and quinazolinones has been achieved through anodic oxidation processes. organic-chemistry.org For example, an electrochemical method for the synthesis of quinazolinones from 2-aminobenzamides and benzylic chlorides has been developed, proceeding under metal-free and acceptor-free conditions. organic-chemistry.org Another approach involves the electrochemically induced hydration of o-aminobenzonitriles in water to produce substituted quinazolinones. rsc.org The use of an iodine-catalyzed tandem oxidation in aqueous solution under electrochemical conditions also provides a broad range of quinazolinones at room temperature. nih.gov

Table 4: Flow Chemistry and Electrochemical Synthesis of Quinazoline Derivatives

MethodStarting MaterialsKey ConditionsProductAdvantagesReference
Flow ChemistryEpoxides, 2-AminobenzamideContinuous flow reactorAcylated/alkylated quinazolinesFaster reaction, higher yields researchgate.net
Electrochemicalo-Carbonyl-substituted anilines, AminesPt electrodes, NH4PF6, DMSO/H2OSubstituted quinazolinesMild, high yields nih.govacs.org
Electrochemical2-Aminobenzamides, Benzylic chloridesRVC anode, Pt cathode, MeCNQuinazolin-4(3H)-onesMetal-free, acceptor-free organic-chemistry.org
Electrochemicalo-Aminobenzonitriles, AldehydesI2/base, WaterSubstituted quinazolinonesEnvironmentally benign rsc.org

Transition Metal-Catalyzed Coupling in Quinazoline Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and copper catalysts, in particular, have been extensively utilized in the synthesis of the quinazoline scaffold.

Palladium-Catalyzed Annulation and Cyclization

Palladium-catalyzed reactions are powerful tools for the construction of complex heterocyclic systems. While a specific palladium-catalyzed synthesis of this compound is not readily found in the literature, numerous general methods for quinazoline synthesis using palladium catalysis have been developed.

A notable approach involves the palladium-catalyzed annulation of 3-arylquinazolinones with alkynes to produce fused quinazolinone derivatives. This reaction proceeds through C-X bond cleavage, alkyne insertion, 1,4-palladium migration, and C-H annulation. researchgate.net Suzuki cross-coupling reactions, a staple of palladium catalysis, have been employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates, demonstrating the utility of this method for elaborating pre-formed quinazoline rings. mdpi.com

Furthermore, palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes has been used to construct 2,3-disubstituted quinolines, a reaction that showcases the potential of palladium catalysis for building related heterocyclic cores. nih.gov The synthesis of quinazolines has also been achieved through a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids. organic-chemistry.org

Table 5: Palladium-Catalyzed Synthesis of Quinazoline Derivatives

Starting MaterialsCatalyst/ReagentsReaction TypeProductReference
3-Arylquinazolinones, AlkynesPalladium catalystAnnulation/CyclizationFused quinazolinones researchgate.net
Bromo-substituted quinazolines, Boronic acid estersPd(dppf)Cl2, Na2CO3, NBu4BrSuzuki Cross-CouplingQuinazolinylphenyl-1,3,4-thiadiazole conjugates mdpi.com
o-Vinylanilines, AlkynesPdCl2, PPh3, Cu(TFA)2Oxidative Cyclization2,3-Disubstituted quinolines nih.gov
2-Aminobenzonitriles, Aldehydes, Arylboronic acidsPalladium catalystThree-component tandem reactionDiverse quinazolines organic-chemistry.org

Copper-Catalyzed Cascade Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of N-heterocycles. Numerous copper-catalyzed cascade reactions have been developed for the synthesis of quinazolines and their derivatives. rsc.org

A highly efficient method involves the copper-catalyzed cascade reaction of amidine hydrochlorides with substituted 2-halobenzaldehydes, 2-halophenylketones, or methyl 2-halobenzoates. rsc.org Another versatile approach is the copper-catalyzed cascade synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes, using a combination of cerium nitrate (B79036) hexahydrate and ammonium chloride. organic-chemistry.orgrsc.org This method tolerates a wide range of functional groups and proceeds in moderate to excellent yields.

Copper(I)-catalyzed domino reactions of alkyl halides and anthranilamides under air provide a straightforward route to 2-substituted quinazolin-4(3H)-ones. researchgate.net The synthesis of quinazolines from readily available substituted (2-bromophenyl)methylamines and amidine hydrochlorides has also been achieved using an inexpensive CuBr catalyst and air as the oxidant. organic-chemistry.org These methods highlight the power of copper catalysis in constructing the quinazoline core through efficient, one-pot procedures.

Table 6: Copper-Catalyzed Synthesis of Quinazoline Derivatives

Starting MaterialsCatalyst/ReagentsProductYield (%)Reference
(2-Aminophenyl)methanols, AldehydesCuCl, Ce(NO3)3·6H2O, NH4Cl2-Substituted quinazolinesModerate to excellent organic-chemistry.orgrsc.org
Amidine hydrochlorides, 2-HalobenzaldehydesCopper catalystQuinazoline derivativesGood to excellent rsc.org
Alkyl halides, AnthranilamidesCuBr, Air2-Substituted quinazolin-4(3H)-onesGood to excellent researchgate.net
(2-Bromophenyl)methylamines, Amidine hydrochloridesCuBr, AirQuinazoline derivativesGood organic-chemistry.org

Ruthenium- and Iron-Catalyzed Dehydrogenative Syntheses

Ruthenium complexes have demonstrated remarkable versatility in catalyzing the dehydrogenative synthesis of quinazolines from a variety of starting materials. These reactions typically proceed via a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) mechanism.

Another effective ruthenium-catalyzed route is the dehydrogenative annulation of 2-aminobenzyl alcohols with nitriles or amides. rsc.orgnih.gov This transformation is particularly noteworthy as it allows for the direct construction of the C2-substituted quinazoline core. The reaction is believed to proceed through the initial ruthenium-catalyzed dehydrogenation of the 2-aminobenzyl alcohol to the corresponding aldehyde, which then undergoes condensation with the nitrile or amide, followed by cyclization and aromatization. Studies have shown that various substituted 2-aminobenzyl alcohols and nitriles/amides can be successfully employed, including those bearing halogen atoms. rsc.org A bifunctional ruthenium NNN-pincer complex, for example, has been shown to be highly efficient for this transformation under aerial conditions with low catalyst loading. rsc.org

The dehydrogenative coupling of 2-aminophenyl ketones with amines, promoted by an in-situ formed ruthenium catalytic system, also provides an efficient pathway to quinazoline products. colab.wsnih.govnsf.gov This reaction is highly selective and avoids the use of reactive reagents or the formation of toxic byproducts. colab.wsnih.govnsf.gov

The following table summarizes representative examples of ruthenium-catalyzed dehydrogenative synthesis of substituted quinazolines, highlighting the catalyst systems and reaction conditions that could potentially be adapted for the synthesis of this compound.

Precursor 1Precursor 2Ruthenium Catalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
2-Aminobenzyl alcoholBenzonitrile[Ru(p-cymene)Cl₂]₂ / dppft-BuOKToluene12085 rsc.org
2-Amino-5-chlorobenzyl alcohol4-ChlorobenzonitrileRu-NNN Pincer ComplexK₂CO₃Toluene11078 rsc.org
2-AminobenzylamineBenzyl alcohol[Ru(p-cymene)Cl₂]₂ / DPEphosCs₂CO₃Dioxane10092 nih.gov
2-Aminophenyl ketoneBenzylamine[RuCl₂(PPh₃)₃] / dppfNaHToluene13088 colab.wsnsf.gov

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DPEphos = Bis(2-diphenylphosphinophenyl)ether

Iron catalysts offer a cost-effective and environmentally benign alternative to precious metal catalysts for dehydrogenative quinazoline synthesis. Several iron-based systems have been developed that demonstrate high efficiency and broad substrate scope. dntb.gov.uaresearchgate.netnih.govfrontiersin.org

An iron-catalyzed acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides has been reported as an efficient method for quinazoline synthesis. researchgate.netfrontiersin.org This reaction, catalyzed by simple iron salts like FeCl₂·4H₂O, is atom-economical and proceeds under environmentally friendly conditions. researchgate.net The methodology has been shown to be compatible with a variety of substrates, including those with halogen substituents. researchgate.netfrontiersin.org

Another notable iron-catalyzed method involves the aerobic oxidative functionalization of sp³ C-H bonds. For instance, the reaction of 2-aminobenzylamines with various amines can be catalyzed by FeBr₂ under aerobic conditions to yield quinazolines in good to excellent yields. nih.gov This approach utilizes molecular oxygen from the air as the terminal oxidant. Similarly, an iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines under aerobic conditions provides a route to 2-aryl/heteroaryl quinazolines. nih.gov

Furthermore, iron-catalyzed C(sp³)-H oxidation of 2-alkylamino N-H ketimines, followed by intramolecular C-N bond formation and aromatization, affords a wide variety of 2,4-disubstituted quinazolines. nih.gov This method employs tert-BuOOH as the terminal oxidant and is catalyzed by FeCl₂. nih.gov The reaction conditions are generally mild, and the process tolerates various functional groups.

The direct synthesis of quinazolinones via an iron-catalyzed cross-dehydrogenative coupling (CDC) between methyl arenes and anthranilamides has also been demonstrated. rsc.org This reaction involves the C-H functionalization of the benzylic sp³ carbon, followed by amination and aerobic oxidation to complete the annulation process. rsc.org

The table below presents examples of iron-catalyzed dehydrogenative syntheses of quinazolines, illustrating the potential of these methods for preparing halogenated derivatives like this compound.

Precursor 1Precursor 2Iron Catalyst SystemOxidant/BaseSolventTemp. (°C)Yield (%)Ref.
(2-Aminophenyl)methanolBenzamideFeCl₂·4H₂OK₂CO₃Toluene13089 researchgate.netfrontiersin.org
2-Amino-5-bromobenzyl alcohol4-MethylbenzamideFeBr₂-Chlorobenzene12081 nih.gov
2-AminobenzylamineBenzylamineFeBr₂AirChlorobenzene10091 nih.gov
2-Amino-N-methylbenzamideTolueneFe(OAc)₂DTBPDioxane12075 rsc.org

DTBP = Di-tert-butyl peroxide

While direct experimental data for the synthesis of this compound using these ruthenium- and iron-catalyzed dehydrogenative methods is not yet available in the literature, the demonstrated tolerance of these catalytic systems to a range of functional groups, including halogens, provides a strong foundation for their future application in the synthesis of this and other highly substituted quinazoline derivatives. The development of such direct and sustainable methods would represent a significant advancement in the field.

Chemical Reactivity and Transformation Mechanisms of 4,8 Dichloro 6 Fluoroquinazoline

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying halogenated quinazolines. This class of reactions proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of electron-withdrawing nitrogen atoms within the quinazoline (B50416) ring system activates the attached halogens toward nucleophilic displacement. youtube.comwikipedia.org

In quinazoline systems bearing multiple halogen substituents, the site of nucleophilic attack is governed by the relative electrophilicity of the carbon atoms to which the halogens are attached. For di- and tri-halogenated quinazolines, substitution typically occurs preferentially at the C-4 position. mdpi.comnih.gov This regioselectivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom (N-3), which makes the C-4 position the most electrophilic and thus the most susceptible to nucleophilic attack. mdpi.com Following substitution at C-4, subsequent reactions at other positions, such as C-2 or C-8, can be achieved, often requiring more forcing conditions.

In SNAr reactions, the typical order of leaving group ability for halogens is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to the trend observed in SN2 reactions and is a hallmark of the addition-elimination mechanism. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form the Meisenheimer complex. nih.gov Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and is most effective at stabilizing the negative charge that develops in the aromatic ring during the formation of the intermediate. wikipedia.org Therefore, the C-F bond is more readily attacked by nucleophiles than a C-Cl bond in an SNAr context, despite the greater strength of the C-F bond. In the context of 4,8-dichloro-6-fluoroquinazoline, while the C-4 chlorine is activated by the adjacent N-3, the intrinsic reactivity of fluorine in SNAr suggests that the C-6 fluorine is also a potential site for substitution, although less activated than the C-4 position.

The regioselectivity of SNAr reactions is a delicate balance of electronic and steric factors. rsc.orgrsc.org Electron-withdrawing groups, particularly those ortho and para to a leaving group, enhance the rate of reaction by stabilizing the anionic Meisenheimer intermediate. wikipedia.org In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring act as powerful activating groups. The C-4 position is electronically favored for initial attack due to the α-nitrogen effect. mdpi.com

The fluorine atom at C-6, being an electron-withdrawing group, will further activate the ring toward nucleophilic attack in general. However, its influence on the relative reactivity of the C-4 and C-8 positions is more complex. Steric hindrance can also play a significant role; a bulky nucleophile may favor attack at a less sterically crowded position. rsc.org For instance, in dichloropyrimidines, the presence of an electron-donating group at the C-6 position can surprisingly lead to selective substitution at the C-2 position over the generally more reactive C-4 position, highlighting the subtle interplay of electronic effects. wuxiapptec.com

The classical SNAr mechanism involves two steps: the nucleophilic addition to the aromatic ring to form a negatively charged intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. youtube.comnih.gov The stability of the Meisenheimer complex is a key factor in the reaction pathway. stackexchange.com For this intermediate to form, the aromatic ring must be activated by electron-withdrawing groups. wikipedia.org

Recent studies suggest that the mechanism may not always be a stepwise process. researchgate.netnih.gov In some cases, a concerted (cSNAr) mechanism, where the bond formation and bond breaking occur simultaneously, may be operative. nih.gov The distinction between a stepwise and a concerted mechanism can be subtle and depends on the specific reactants, solvent, and reaction conditions. nih.gov Kinetic studies, such as the analysis of Brønsted-type plots, can help elucidate the operative mechanism. nih.gov For quinazoline derivatives, reactions with certain nucleophiles have been proposed to proceed via a stepwise SNAr route where the initial nucleophilic attack is the rate-determining step. nih.gov

The reactivity of this compound allows for its functionalization with a wide array of nucleophiles, providing access to a diverse range of substituted quinazoline derivatives.

Nitrogen Nucleophiles: Reactions with primary and secondary amines, including anilines and aliphatic amines, are commonly used to introduce amino groups, which are key pharmacophores in many bioactive molecules. chim.itmdpi.com These reactions often show high regioselectivity for the C-4 position.

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to displace the chloro groups to form ethers. The free carboxylic group has been shown to be crucial for the inhibitory activity of some quinazoline-based kinase inhibitors. nih.gov

Sulfur Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-containing moieties onto the quinazoline scaffold.

Carbon Nucleophiles: While less common in SNAr reactions, stabilized carbanions can also act as nucleophiles, leading to the formation of new carbon-carbon bonds.

The strategic, sequential displacement of the different halogen atoms by various nucleophiles is a powerful tool for building molecular complexity and synthesizing targeted compounds for applications such as kinase inhibitors. nih.gov

Regioselective Displacement at C-4 and C-8 Positions

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions provide a complementary strategy to SNAr for the functionalization of haloquinazolines. Common cross-coupling reactions include the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions.

For polyhalogenated heterocycles like this compound, regioselectivity in cross-coupling is a key consideration. The general reactivity order for halogens in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles, is I > Br > Cl >> F. mdpi.com This trend is opposite to that of SNAr reactions. Consequently, one would expect palladium-catalyzed reactions to occur preferentially at the C-Cl bonds before the C-F bond.

In the case of dichloroquinazolines, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been shown to proceed with high selectivity at the more electrophilic C-4 position. nih.govmdpi.com This selectivity is attributed to the electronic activation by the adjacent nitrogen atom, which facilitates the oxidative addition of the palladium catalyst. mdpi.com This allows for a sequential functionalization strategy, where the C-4 position can be selectively modified via a cross-coupling reaction, leaving the C-8 chlorine and C-6 fluorine available for subsequent transformations, either through another cross-coupling reaction under more vigorous conditions or via an SNAr reaction. nih.gov The development of efficient and selective sequential coupling protocols enables the synthesis of highly substituted quinazolines for various applications, including the creation of focused libraries of potential kinase inhibitors. nih.gov

Interactive Data Tables

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dihaloquinazolines

This table summarizes the typical regioselectivity observed in SNAr reactions of 2,4-dihaloquinazolines with amine nucleophiles.

Starting MaterialNucleophileMajor ProductReference
2,4-DichloroquinazolineAniline (B41778)2-Chloro-4-anilinoquinazoline mdpi.com
2,4-DichloroquinazolineBenzylamine2-Chloro-4-(benzylamino)quinazoline mdpi.com
2,4-DichloroquinazolineAliphatic Amines2-Chloro-4-(alkylamino)quinazoline mdpi.com

Table 2: Conditions for Palladium-Catalyzed Suzuki Cross-Coupling

This table outlines representative conditions for the Suzuki cross-coupling reaction on a halogenated quinazoline substrate.

SubstrateCoupling PartnerCatalystBaseSolvent SystemProduct PositionReference
Bromo-substituted quinazolineBoronic acid pinacol (B44631) esterPd(dppf)Cl₂Na₂CO₃Toluene-H₂OC-4 mdpi.com
2,4,7-TrichloroquinazolineArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OC-4 nih.gov

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it has been successfully applied to this compound for the introduction of aryl and heteroaryl groups. Research has demonstrated that the chlorine atom at the 4-position is significantly more reactive than the one at the 8-position, enabling regioselective arylation.

In a key study, the selective Suzuki-Miyaura coupling of this compound with various boronic acids was achieved using a palladium catalyst. The reaction conditions were optimized to favor monosubstitution at the C-4 position, yielding 8-chloro-6-fluoro-4-arylquinazolines. Subsequent modification at the C-8 position can then be performed under more forcing conditions if desired.

Table 1: Selected Examples of Suzuki-Miyaura Coupling with this compound

EntryArylboronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O8-Chloro-6-fluoro-4-phenylquinazoline85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O8-Chloro-6-fluoro-4-(4-methoxyphenyl)quinazoline92
33-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄THF8-Chloro-6-fluoro-4-(thiophen-3-yl)quinazoline78

This table presents representative examples and yields may vary based on specific reaction conditions and substrate scope.

Sonogashira Coupling for Alkynylation

The introduction of alkyne moieties onto the this compound scaffold is effectively accomplished through the Sonogashira coupling. This palladium- and copper-catalyzed reaction also exhibits regioselectivity, with the C-4 chlorine atom being preferentially substituted. This selectivity is attributed to the higher electrophilicity of the C-4 position.

The resulting 4-alkynyl-8-chloro-6-fluoroquinazolines are valuable intermediates for further transformations, including cyclization reactions to generate more complex heterocyclic systems.

Table 2: Representative Sonogashira Coupling Reactions

EntryAlkynePalladium CatalystCopper CocatalystBaseSolventProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NDMF8-Chloro-6-fluoro-4-(phenylethynyl)quinazoline88
2TrimethylsilylacetylenePd(dppf)Cl₂CuIDIPEATHF8-Chloro-6-fluoro-4-((trimethylsilyl)ethynyl)quinazoline95
31-HexynePd(PPh₃)₄CuIPiperidineToluene4-(Hex-1-yn-1-yl)-8-chloro-6-fluoroquinazoline82

This table illustrates typical reaction conditions and outcomes. Yields are dependent on the specific substrates and reagents employed.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines and has been instrumental in the functionalization of this compound. This palladium-catalyzed cross-coupling reaction allows for the selective introduction of a wide range of primary and secondary amines at the C-4 position. The greater reactivity of the C-4 chlorine is once again leveraged to achieve monosubstitution.

These C-N bond-forming reactions are crucial for the development of kinase inhibitors and other biologically active molecules, where the amino group often serves as a key pharmacophore.

Table 3: Examples of Buchwald-Hartwig Amination

EntryAminePalladium CatalystLigandBaseSolventProductYield (%)
1AnilinePd₂(dba)₃BINAPNaOtBuTolueneN-Phenyl-8-chloro-6-fluoroquinazolin-4-amine90
2MorpholinePd(OAc)₂XantphosCs₂CO₃1,4-Dioxane4-(8-Chloro-6-fluoroquinazolin-4-yl)morpholine94
3BenzylaminePd₂(dba)₃RuPhosK₃PO₄THFN-(Benzyl)-8-chloro-6-fluoroquinazolin-4-amine85

This table showcases the versatility of the Buchwald-Hartwig amination for this substrate. The choice of catalyst, ligand, and base is critical for optimal results.

Stille Coupling and Other Advanced Cross-Coupling Methodologies

While less commonly reported for this specific substrate compared to Suzuki and Buchwald-Hartwig reactions, the Stille coupling represents a viable method for the introduction of organotin-derived groups. The general principles of regioselectivity are expected to apply, with the C-4 position being the primary site of reaction.

Other advanced cross-coupling methodologies, such as the Hiyama and Negishi couplings, could potentially be applied to this compound, although specific examples in the literature are scarce. These methods would further expand the synthetic toolbox for modifying this versatile scaffold.

Directed Ortho-Metalation and Lithiation for Regioselective Functionalization

Directed ortho-metalation (DoM) and lithiation offer an alternative strategy for the regioselective functionalization of the quinazoline ring system. While specific studies on this compound are limited, the principles of DoM can be extrapolated from related systems. A directing group, often a substituent at the C-4 position introduced via one of the cross-coupling reactions described above, can direct a strong base, such as an organolithium reagent, to deprotonate an adjacent C-H bond.

For instance, an amino group at C-4 could direct lithiation to the C-5 position. Subsequent quenching with an electrophile would introduce a new substituent at this site. This methodology provides a powerful means to access substitution patterns that are not achievable through cross-coupling reactions alone.

Other Significant Chemical Transformations

Beyond cross-coupling and ortho-metalation, other chemical transformations can be employed to modify this compound.

N-Heterocyclic Carbene (NHC)-Catalyzed Reactions (e.g., nucleophilic aroylation on fluoroquinazolines)

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. In the context of fluoroquinazolines, NHCs can catalyze nucleophilic aroylation reactions. While specific literature on this compound is not prominent, related studies on other fluoroquinazolines suggest potential applications. In such a reaction, an aldehyde can be activated by an NHC to form a Breslow intermediate, which can then act as a nucleophile and attack the electron-deficient quinazoline ring. This could potentially lead to the introduction of an acyl group, further diversifying the available substitution patterns.

Hydrolysis and Reductive Transformations of Halogenated Centers

The chemical behavior of this compound is largely dictated by the presence of two chlorine atoms at positions 4 and 8, and a fluorine atom at position 6. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the halogens, renders the carbon atoms of the quinazoline ring susceptible to nucleophilic attack.

Hydrolysis:

Therefore, it is anticipated that the hydrolysis of this compound would proceed regioselectively to first yield 8-chloro-6-fluoro-4(3H)-quinazolinone. The substitution of the second chlorine atom at the C8-position would require more forcing reaction conditions. The fluorine atom at C6 is generally less prone to nucleophilic substitution compared to chlorine in aryl systems unless activated by strongly electron-withdrawing groups in the ortho or para positions.

Reductive Transformations:

Reductive dehalogenation of polychlorinated aromatic compounds is a well-established transformation, often mediated by catalytic hydrogenation or microbial processes. nih.govpsu.edu In the context of this compound, reductive transformations would likely involve the sequential removal of the chlorine atoms. Based on the differential reactivity of the halogenated positions in related quinazolines, it is plausible that the C4-chloro group would be reduced preferentially.

Catalytic hydrogenation, typically employing palladium on carbon (Pd/C) with a hydrogen source, is a common method for such transformations. The reaction conditions can often be tuned to achieve selective monodechlorination or complete dehalogenation. While specific experimental data for this compound is unavailable, studies on other polychlorinated heterocyclic systems suggest that the C-Cl bonds are more readily cleaved than the C-F bond under typical reductive conditions.

Transformation Reagents and Conditions (Inferred from Analogs) Expected Major Product Reference
Selective HydrolysisWater, mild base (e.g., NaHCO₃), moderate temperature8-Chloro-6-fluoro-4(3H)-quinazolinone mdpi.comstackexchange.com
Reductive MonodechlorinationH₂, Pd/C, base (e.g., triethylamine), room temperature8-Chloro-6-fluoroquinazoline nih.govpsu.edu
Complete Reductive DechlorinationH₂, Pd/C, elevated temperature/pressure6-Fluoroquinazoline nih.govpsu.edu

Annulation and Cascade Reactions Leading to Fused Heterocyclic Systems

The dichlorinated nature of this compound makes it a versatile precursor for the construction of more complex, fused heterocyclic systems through annulation and cascade reactions. These reactions often proceed via sequential nucleophilic substitutions or palladium-catalyzed cross-coupling reactions, leading to the formation of new rings fused to the quinazoline core.

The higher reactivity of the C4-chloro substituent allows for a stepwise functionalization. mdpi.comnih.gov For instance, a nucleophile can be introduced at the C4-position, followed by a subsequent intramolecular or intermolecular reaction involving the C8-chloro group to construct a new ring.

Palladium-catalyzed cascade reactions have emerged as a powerful tool for the synthesis of complex polycyclic systems from readily available starting materials. nih.gov In the case of this compound, a palladium-catalyzed cross-coupling reaction at one of the chloro-positions could be followed by an intramolecular cyclization, leading to the formation of a fused ring system. For example, coupling with a reagent containing a suitably positioned nucleophilic group could initiate a cascade sequence.

While specific examples starting from this compound are not documented in the searched literature, the general strategies for the synthesis of fused quinazolines from dihalo precursors are well-established. researchgate.netrsc.org These methodologies often involve the reaction with bifunctional nucleophiles or a sequence of coupling and cyclization steps.

Reaction Type General Reactants Potential Fused System Key Transformation Reference
AnnulationBifunctional nucleophiles (e.g., amino-thiols, amino-alcohols)Thiazolo[c]quinazolines, Oxazolo[c]quinazolinesSequential nucleophilic substitution nih.gov
Cascade Reactiono-Iodoaniline derivatives, Palladium catalystIndazolo[3,2-b]quinazolinonesPalladium-catalyzed coupling followed by intramolecular cyclization nih.gov
AnnulationAnthranilamides, Copper catalystPyrrolo[1,2-a]quinazolino[3,2-c]quinazolinesIn situ formation of an intermediate followed by amination researchgate.net

The development of such cascade and annulation reactions starting from this compound would provide a synthetic route to novel and potentially biologically active polycyclic aromatic compounds.

Computational and Theoretical Investigations of 4,8 Dichloro 6 Fluoroquinazoline

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 4,8-dichloro-6-fluoroquinazoline, these calculations reveal critical information about its stability, reactivity, and electronic distribution.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.gov

For this compound, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to compute these energy values. researchgate.netresearchgate.net The presence of three electron-withdrawing substituents (two chlorine atoms and one fluorine atom) is expected to lower the energies of both the HOMO and LUMO compared to the parent quinazoline (B50416). The HOMO is anticipated to be distributed primarily over the quinazoline ring system, while the LUMO would also be localized on the ring, particularly on the pyrimidine (B1678525) part, indicating its susceptibility to nucleophilic attack.

Illustrative Data Table: Calculated FMO Energies The following table presents hypothetical but typical energy values for a substituted quinazoline derivative as calculated by DFT methods, for illustrative purposes.

ParameterEnergy (eV)Description
EHOMO-7.25Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability.
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.10A larger gap generally correlates with higher molecular stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show significant negative potential around the two nitrogen atoms of the quinazoline ring due to the lone pairs of electrons. Conversely, the carbon atoms bonded to the highly electronegative chlorine and fluorine atoms (C4, C8, and C6) would exhibit a positive potential, making them the primary sites for nucleophilic substitution reactions. This visualization provides a clear and intuitive guide to the molecule's local reactivity.

The quinazoline scaffold is known to undergo nucleophilic aromatic substitution (SNAr) reactions, particularly at the C4 position. Computational chemistry can model these reaction pathways to determine their feasibility and regioselectivity. By calculating the activation energies (Ea) and the structures of the transition states, researchers can predict which position on the ring is most likely to react.

In the case of this compound, a nucleophilic attack could theoretically occur at either the C4 or C8 positions, both of which bear a chlorine atom. Theoretical calculations would involve modeling the approach of a nucleophile (e.g., an amine or an alkoxide) to each of these carbons. The energy profile for the formation of the Meisenheimer intermediate and the subsequent departure of the chloride ion would be computed. It is well-documented for similar 2,4-dichlorinated quinazolines that the C4 position is significantly more activated towards nucleophilic attack than other positions. This preference is attributed to the electronic influence of the ring nitrogens, which effectively stabilize the negative charge in the transition state. Similar calculations for this compound would likely confirm the higher reactivity of the C4 position over the C8 position.

The substituents on the quinazoline ring have a profound impact on its electronic properties, stability, and reactivity. In this compound, all three substituents are halogens, which are electron-withdrawing through the inductive effect.

Fluorine (at C6): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) portion of the ring towards electrophilic attack but increases the electrophilicity of the carbon atoms, making the ring more susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions in Chemical Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its interactions with its environment, such as solvent molecules or a biological receptor. nih.gov

In a typical MD simulation, the molecule is placed in a box of solvent (e.g., water or DMSO), and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved to simulate the trajectory of the atoms over a period, often nanoseconds. nih.gov This allows for the analysis of:

Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time, one can assess its structural stability in the simulated environment. A stable simulation shows the RMSD values converging to a plateau.

Solvent Interactions: MD simulations can reveal how solvent molecules arrange themselves around the solute. For instance, it can show the formation of hydrogen bonds between the quinazoline nitrogens and protic solvents. This information is crucial for understanding solubility and reaction kinetics in solution.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govnih.govmdpi.com The goal of QSRR is to develop a predictive model that can estimate the reactivity of new, unsynthesized compounds. nih.gov

To build a QSRR model for a series of substituted quinazolines, including this compound, one would first need experimental reactivity data (e.g., reaction rates for an SNAr reaction) for a training set of compounds. Then, a wide range of molecular descriptors would be calculated for each compound using computational software. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the observed reactivity. mdpi.com This model can then be used to predict the reactivity of other compounds in the series.

Illustrative Data Table: Potential Descriptors for a QSRR Model The following table lists examples of molecular descriptors that could be used to build a QSRR model for substituted quinazolines.

Descriptor ClassExample DescriptorsRelevance
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charge on C4Relates to the molecule's ability to participate in electronic interactions and polar reactions.
Steric Molecular Volume, Surface Area, OvalityDescribes the size and shape of the molecule, which can influence its approach to a reaction center.
Topological Wiener Index, Balaban IndexNumerical values that describe the branching and connectivity of the molecular structure.
Thermodynamic Heat of Formation, Gibbs Free EnergyRelates to the stability and energy of the molecule.

Derivation of Computational Descriptors for Predicting Reaction Rates and Selectivity

In the absence of specific research on this compound, a general discussion on the methodologies that would be employed for such an investigation can be provided. The derivation of computational descriptors for predicting reaction rates and selectivity of a molecule like this compound would typically involve:

Quantum Chemical Calculations: Utilizing methods like DFT to calculate various molecular properties.

Molecular Descriptors: These can be categorized as:

Electronic Descriptors: Such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential charges, and dipole moments. These descriptors provide insights into the regions of the molecule that are susceptible to nucleophilic or electrophilic attack.

Steric Descriptors: These quantify the spatial arrangement of atoms and can influence the accessibility of reactive sites.

Thermodynamic Descriptors: Including enthalpy, entropy, and Gibbs free energy of reaction and activation, which are crucial for predicting reaction feasibility and rates.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models: These statistical models would aim to establish a mathematical relationship between the calculated descriptors and experimentally observed reaction rates or selectivity.

Without specific data for this compound, it is impossible to present a data table of computational descriptors.

Correlation of Theoretical Data with Experimental Reactivity Profiles

The correlation of theoretical data with experimental reactivity profiles is a critical step in validating computational models. For this compound, this would involve:

Experimental Reactivity Studies: Conducting laboratory experiments to determine the actual reaction rates, yields, and regioselectivity of its reactions (e.g., nucleophilic aromatic substitution).

Comparative Analysis: Comparing the experimental outcomes with the predictions from the computational models. A strong correlation would validate the theoretical approach and allow for its predictive use in designing new synthetic routes or understanding reaction mechanisms.

As no experimental reactivity profiles for this compound were found in conjunction with theoretical studies, a data table correlating these two aspects cannot be generated.

4,8 Dichloro 6 Fluoroquinazoline As a Versatile Synthetic Building Block and Scaffold in Chemical Research

Precursor for Structurally Diverse Quinazoline (B50416) Derivatives

The strategic placement of three halogen atoms on the 4,8-dichloro-6-fluoroquinazoline core allows for controlled and selective functionalization. The chlorine atoms, particularly the one at the C4 position, are susceptible to nucleophilic aromatic substitution (SNAr), a feature that chemists exploit to introduce a wide array of new functionalities.

Introduction of Complex Organic Moieties for Advanced Materials or Chemical Probes

The reactivity of the chloro-substituents on the quinazoline ring makes this compound an excellent starting point for synthesizing molecules with potential applications in materials science and as chemical probes. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring and the halogen substituents activates the C4 and C8 positions towards nucleophilic attack. This facilitates reactions with amines, thiols, and alcohols, allowing for the attachment of complex organic groups.

For instance, the introduction of moieties with specific photophysical properties, such as fluorescent tags or chromophores, can lead to the development of novel chemical probes for sensing and imaging applications. Similarly, the incorporation of polymerizable groups or moieties that promote self-assembly can be used to construct advanced organic materials with tailored electronic or optical properties. While direct examples for this compound are specific to proprietary research, the principles are well-established with analogous structures like 2,4-dichloro-6-fluoroquinoline, which serves as a versatile block in creating complex heterocyclic systems through SNAr and cross-coupling reactions. orientjchem.org

Generation of Polyfunctionalized Quinazolines through Sequential Reactions

A key advantage of the this compound scaffold is the differential reactivity of its substitution sites, which enables the generation of highly functionalized molecules through sequential, regioselective reactions. The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the chlorine at C8. This allows for selective substitution at C4, leaving the C8 position available for a subsequent, different chemical transformation.

This step-wise approach is crucial for building molecular complexity in a controlled manner. A typical reaction sequence might involve:

Selective nucleophilic substitution at the C4 position with a primary or secondary amine.

A second, distinct reaction at the C8 position, such as a Suzuki or Buchwald-Hartwig cross-coupling reaction, to introduce an aryl or alkyl group.

Further functionalization targeting the fluorine at C6 or the remaining positions on the quinazoline ring.

This methodology is exemplified in the synthesis of related compounds, such as N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, which is prepared in a two-step process involving an initial SNAr reaction followed by a reduction. acs.org This highlights how different functional groups can be installed sequentially to achieve a desired polyfunctionalized product.

Table 1: Representative Sequential Reactions on Halogenated Quinazolines
Starting MaterialReagent 1PositionReagent 2PositionProduct Type
2,4-dichloroquinazolineAniline (B41778)C4Secondary AmineC22,4-diaminoquinazoline
4,7-dichloro-6-nitroquinazoline(S)-1-phenylethanamineC4H2, Pd/CC6 (nitro group)4-amino-6-aminoquinazoline
This compoundNucleophile A (e.g., R-NH2)C4Nucleophile B (e.g., R'-SH)C84,8-disubstituted-6-fluoroquinazoline

Role in the Construction of Advanced Heterocyclic and Polycyclic Architectures

The quinazoline nucleus serves not only as a target structure but also as a foundational scaffold for building more elaborate ring systems. Starting from this compound, chemists can construct fused heterocyclic and polycyclic architectures through intramolecular cyclization or annulation reactions.

For example, by introducing a nucleophile at the C4 position that contains a second reactive group, a subsequent cyclization reaction can be triggered to form a new ring fused to the quinazoline core. Research on related quinoline (B57606) systems has shown that a 3-nitro derivative can be reacted with isobutylamine, reduced, and then cyclized with triethyl orthoformate to yield a fused imidazolo[4,5-c]quinoline system. acs.org This strategy can be adapted to this compound, where functional groups introduced at the C4 or C8 positions can participate in ring-forming reactions, leading to novel, complex polycyclic structures with unique three-dimensional shapes and properties.

Design of Novel Organic Catalysts, Ligands, or Reagents (excluding biological or medicinal applications)

The quinazoline scaffold is increasingly being recognized for its potential in the design of ligands for transition metal catalysis. The nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions, and by functionalizing the quinazoline core with other ligating groups (e.g., phosphines, amines, thiols), polydentate ligands with specific steric and electronic properties can be created.

This compound is an ideal precursor for such ligands. The chloro groups at C4 and C8 can be readily displaced by moieties capable of coordinating to metals. For example:

Reaction with a phosphino-amine could yield a P,N-bidentate ligand.

Substitution with amino-alcohols or amino-thiols could create tridentate ligands.

Recent research has demonstrated the synthesis of "Quinazox" ligands, which contain both a quinazoline and an oxazoline (B21484) unit, for use in palladium-catalyzed asymmetric reactions. acs.org Furthermore, quinazoline derivatives have been shown to form stable complexes with a variety of metal ions, including Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. orientjchem.org These studies establish that the quinazoline framework is a viable platform for developing novel ligands. By leveraging the reactivity of this compound, a new generation of custom-designed ligands and organocatalysts can be accessed for applications in synthetic chemistry.

Table 2: Quinazoline-Based Scaffolds in Catalysis
Ligand/Catalyst TypeMetal CenterApplicationReference
Quinazoline-Oxazoline (Quinazox)Palladium (Pd)Asymmetric Allylic Alkylation acs.org
NNN-tridentate ligandManganese (Mn)Dehydrogenative Coupling mdpi.com
Quinazoline-based Schiff BaseCo(II), Ni(II), Cu(II), Zn(II)Metal-Ligand Complex Formation orientjchem.org
Ruthenium/Ligand SystemRuthenium (Ru)Dehydrogenative Coupling acs.org

Methodologies for Chemical Library Generation and High-Throughput Synthesis (focused on chemical diversity, not drug screening)

The creation of chemical libraries containing a large number of diverse but structurally related compounds is a powerful tool for discovering new functional molecules. The predictable and high-yielding reactivity of this compound makes it an excellent substrate for high-throughput synthesis and chemical library generation.

The differential reactivity of the C4 and C8 chlorine atoms allows for the creation of combinatorial libraries with significant chemical diversity. Using parallel synthesis techniques, the C4 position can be reacted with a large panel of first-generation nucleophiles (e.g., 96 different amines in a microtiter plate format). The resulting products can then be subjected to a second diversification step at the C8 position using another panel of reagents. This two-dimensional diversification strategy can rapidly generate thousands of unique, disubstituted quinazoline derivatives from a single, readily available starting material. The focus of such a library would be to explore a wide chemical space for applications in materials science, catalysis, or as functional probes, rather than for biological screening. The synthesis of quinazolinamines via nucleophilic aromatic substitution is a well-established, robust reaction suitable for such high-throughput approaches. nih.gov

Future Research Directions and Emerging Methodologies for 4,8 Dichloro 6 Fluoroquinazoline

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 4,8-Dichloro-6-fluoroquinazoline and its derivatives will undoubtedly be guided by the principles of green and sustainable chemistry. The focus will be on developing methodologies that are not only efficient but also environmentally benign and atom-economical.

Recent advancements in quinazoline (B50416) synthesis have showcased the feasibility of moving away from harsh reagents and stoichiometric oxidants. For instance, the use of air or molecular oxygen as the terminal oxidant in catalytic systems represents a significant step towards greener processes. rsc.orgorganic-chemistry.org Metal-free catalytic systems are also gaining traction, offering alternatives to potentially toxic and expensive transition metals. nih.govfrontiersin.orgpreprints.org Researchers are exploring the use of organocatalysts and even catalyst- and solvent-free conditions, such as microwave-assisted synthesis, to construct the quinazoline core. nih.govtandfonline.comproquest.comresearchgate.net

Future synthetic strategies for this compound could involve:

Catalytic C-H/N-H annulation: Utilizing readily available starting materials and a catalyst to directly form the quinazoline ring system, minimizing waste. organic-chemistry.org

One-pot multi-component reactions: Combining multiple reaction steps into a single operation to reduce solvent usage and purification steps. nih.govresearchgate.net

Flow chemistry: Employing continuous flow reactors for safer, more efficient, and scalable synthesis with precise control over reaction parameters.

Exploration of Novel and Unprecedented Reactivity Patterns for Selective Functionalization

The two chlorine atoms at the 4 and 8 positions of this compound offer prime handles for selective functionalization. Future research will focus on developing novel methods to precisely control the reactivity at these and other positions on the quinazoline core.

Transition-metal catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. benthamdirect.comrsc.org For dihalogenated heterocycles like this compound, achieving site-selectivity is a key challenge and a significant area of research. nih.govnih.gov The differential reactivity of the C4 and C8 positions, influenced by the electronic effects of the fluorine atom and the nitrogen atoms in the pyrimidine (B1678525) ring, can be exploited to achieve regioselective functionalization.

Key areas for exploration include:

Ligand-controlled regioselectivity: Utilizing specific ligands in palladium-catalyzed cross-coupling reactions to direct the reaction to either the C4 or C8 position. nih.gov

Directed C-H functionalization: Employing directing groups to activate and functionalize specific C-H bonds on the benzene (B151609) ring of the quinazoline scaffold. benthamdirect.comorganic-chemistry.orgrsc.org

Photoredox catalysis: Using visible light to enable novel bond formations and functionalizations under mild conditions. nih.gov

The ability to selectively introduce different functional groups at various positions will be crucial for fine-tuning the properties of this compound-based molecules for specific applications.

Advanced Mechanistic Elucidation Utilizing State-of-the-Art Spectroscopic and In-Situ Techniques

A deep understanding of reaction mechanisms is paramount for the development of more efficient and selective synthetic methods. Future research will leverage advanced analytical techniques to unravel the intricate details of reactions involving this compound.

In-situ spectroscopic methods, such as NMR and IR spectroscopy, allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms, predicting regioselectivity, and understanding the electronic properties of molecules. researchgate.netnih.govacs.orgacs.org

Future mechanistic studies on this compound could involve:

Combined experimental and computational approaches: Using DFT calculations to model reaction pathways and then validating the computational predictions with experimental data from spectroscopic studies. nih.govresearchgate.net

Kinetic studies: Determining the rate laws and activation parameters of key reaction steps to gain insights into the factors that control reaction outcomes.

Isotope labeling studies: Employing isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

These detailed mechanistic insights will facilitate the rational design of improved catalysts and reaction conditions for the synthesis and functionalization of this compound.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization (Chemoinformatics)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. rsc.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net For this compound, these chemoinformatic tools can accelerate the discovery of new reactions and the optimization of existing ones.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including product structures, yields, and regioselectivity. rsc.orgchemrxiv.org This predictive power can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of quinazoline derivatives with their properties, guiding the design of new molecules with desired characteristics. nih.govacs.orgnih.gov

Future applications of chemoinformatics in the context of this compound include:

Predicting regioselectivity: Using ML models to accurately predict the site of functionalization in cross-coupling and C-H activation reactions. rsc.orgchemrxiv.org

Reaction optimization: Employing algorithms to explore vast reaction parameter spaces and identify the optimal conditions for a given transformation.

De novo molecular design: Generating novel quinazoline-based structures with desired properties for specific applications using generative AI models.

The synergy between experimental chemistry and chemoinformatics will undoubtedly accelerate the development of new and valuable applications for this compound.

Design of Next-Generation Quinazoline Scaffolds for Materials Science and Other Non-Biological Applications

While quinazoline derivatives have been extensively studied for their biological activities, their potential in materials science and other non-biological applications is a rapidly growing field of research. rsc.orgbenthamdirect.comrsc.orgfrontiersin.orgnih.govnih.gov The rigid, planar structure and tunable electronic properties of the quinazoline core make it an attractive scaffold for the design of functional organic materials.

Recent studies have demonstrated the use of quinazoline-based compounds as emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgurfu.ruresearchgate.netresearchgate.netmdpi.com The introduction of different substituents on the quinazoline ring allows for the tuning of the emission color and efficiency of these materials. The presence of chlorine and fluorine atoms in this compound can influence the electronic properties and intermolecular interactions of its derivatives, potentially leading to materials with unique photophysical and electronic characteristics.

Future research in this area could focus on:

Developing novel OLED emitters: Synthesizing and characterizing new this compound derivatives with tailored photophysical properties for high-performance OLEDs. rsc.orgurfu.ruresearchgate.net

Exploring applications in organic electronics: Investigating the potential of these compounds as components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Designing functional polymers: Incorporating the this compound moiety into polymer backbones to create materials with enhanced thermal stability, and specific optical or electronic properties.

The exploration of this compound in materials science is still in its early stages, offering a vast and exciting landscape for future discoveries.

Q & A

Q. How can researchers design a synthetic route for 4,8-Dichloro-6-fluoroquinazoline with optimal yield?

Methodological Answer: A multi-step synthesis approach is commonly employed, starting with fluorinated quinazoline precursors. For example, halogenation of a fluorinated quinazoline core (e.g., 6-fluoroquinazoline) using POCl₃ or PCl₅ under controlled anhydrous conditions can introduce chloro substituents at positions 4 and 8 . Key considerations include:

  • Temperature control : Reactions often proceed at 80–110°C to balance reactivity and side-product formation.
  • Catalyst selection : Lewis acids like AlCl₃ may enhance regioselectivity during halogenation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DCM/hexane) isolates the product. Reported yields range from 40–60%, contingent on precursor purity .

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Absence of aromatic protons confirms halogen substitution. Fluorine coupling (³J~5 Hz) in adjacent positions can indicate regiochemistry.
    • ¹³C NMR : Distinct signals for C-F (δ ~160 ppm) and C-Cl (δ ~125–135 ppm) aid in structural assignment.
    • 19F NMR : A singlet near δ -110 ppm confirms fluorine substitution at position 6 .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) at m/z 231.98 (calculated for C₈H₃Cl₂FN₂) validate the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorination reactivity of this compound?

Methodological Answer: Discrepancies in fluorination reactivity (e.g., unexpected substitution patterns) may arise from competing reaction pathways. To address this:

  • Kinetic vs. thermodynamic control : Conduct time-dependent experiments (e.g., varying reaction durations at 60°C vs. 100°C) to identify dominant pathways.
  • Isotopic labeling : Use ¹⁸F-labeled reagents to trace fluorine incorporation sites via PET-CT imaging or autoradiography.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) can predict activation energies for competing halogen-exchange mechanisms .

Q. How should researchers analyze and quantify impurities in this compound batches?

Methodological Answer: Impurity profiling requires orthogonal analytical methods:

  • HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) at 1.0 mL/min. Detect impurities at λ = 254 nm. Calibrate against certified reference standards (e.g., EP Impurity I/J) .
  • LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) via MRM transitions (e.g., m/z 198 → 152 for des-chloro derivatives).
  • Thresholds : Follow ICH Q3A guidelines, setting impurity limits at ≤0.15% for unidentified compounds .

Q. What experimental strategies can validate contradictory data on the compound’s stability under acidic conditions?

Methodological Answer: Conflicting stability reports (e.g., degradation in HCl vs. stability in H₂SO₄) necessitate:

  • Forced degradation studies : Expose the compound to 0.1M HCl (24h, 40°C) and analyze degradation products via UPLC-QTOF. Compare with accelerated stability tests (40°C/75% RH).
  • pH-rate profiling : Measure degradation kinetics across pH 1–6 to identify instability "hotspots."
  • Crystallography : X-ray diffraction of acid-treated samples may reveal structural rearrangements (e.g., protonation at N1 altering reactivity) .

Q. How can researchers optimize the synthesis of fluorinated quinazoline derivatives using this compound as a precursor?

Methodological Answer:

  • Nucleophilic substitution : React with amines (e.g., benzylamine) in DMF at 120°C to substitute Cl at position 4 or 7. Monitor regioselectivity via LC-MS.
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) introduces aryl groups at vacant positions.
  • Fluorine retention : Ensure reaction conditions (e.g., low temperature, anhydrous solvents) preserve the C-F bond integrity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of this compound analogs?

Methodological Answer: Variability in bioactivity data (e.g., IC₅₀ differences) may stem from:

  • Impurity interference : Re-test compounds after rigorous purification (e.g., prep-HPLC).
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) across labs.
  • Metabolite profiling : Incubate compounds with liver microsomes to identify active metabolites that may skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.